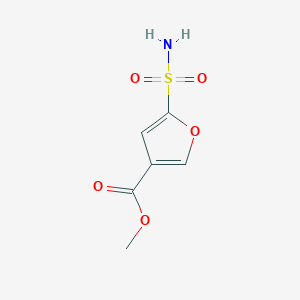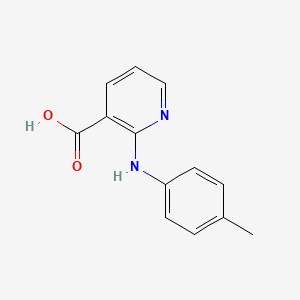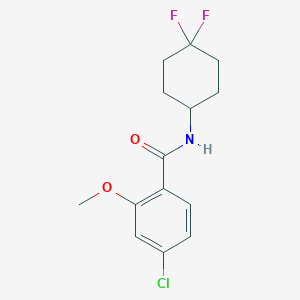
C11H12N2O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical formula C11H12N2O4S N-Ethyl-5-phenylisoxazolium-3’-sulfonate . This organic compound is a white crystalline powder that is soluble in water and common organic solvents. It is primarily used as a reagent catalyst in organic synthesis, promoting various important organic conversion reactions .
Mechanism of Action
Target of Action
The primary target of 3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the metabolic pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as dinitrobenzamide .
Pharmacokinetics
The compound has shown good cellular potency, indicating that it may have favorable bioavailability .
Result of Action
The inhibition of AKR1C3 by 3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid results in the disruption of the enzyme’s metabolic activity. This disruption can have a broad range of effects at the molecular and cellular levels, potentially influencing the progression of diseases such as breast and prostate cancer .
Preparation Methods
N-Ethyl-5-phenylisoxazolium-3’-sulfonate: can be synthesized through a series of chemical steps. The preparation involves the sulfonation of isoxazole. The specific steps include:
Reaction of Isoxazole with Sulfur Trichloride: This initial step involves the reaction of isoxazole with sulfur trichloride to introduce the sulfonate group.
Sulfonation Reaction: The intermediate product undergoes a sulfonation reaction to form the sulfonate group.
Purification Steps: The final product is purified through various techniques to obtain the desired compound.
Chemical Reactions Analysis
N-Ethyl-5-phenylisoxazolium-3’-sulfonate: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions are common, where different substituents replace the existing groups on the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-Ethyl-5-phenylisoxazolium-3’-sulfonate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent catalyst in organic synthesis, promoting redox reactions, acylation reactions, and carbonylation reactions.
Biology: The compound is utilized in biochemical studies to understand various biological processes.
Industry: The compound is used in industrial processes for the synthesis of various organic compounds
Comparison with Similar Compounds
N-Ethyl-5-phenylisoxazolium-3’-sulfonate: can be compared with other similar compounds, such as:
1-(2-Methyl-4-sulfophenyl)-3-methyl-5-pyrazolone: This compound has a similar molecular structure and is used in similar applications.
2-Ethyl-5-phenylisoxazolium-3’-sulfonate: Another compound with a similar structure and function.
3-(2-Ethyl-1,2-oxazol-2-ium-5-yl)benzenesulfonate: This compound shares structural similarities and is used in related chemical reactions
N-Ethyl-5-phenylisoxazolium-3’-sulfonate: stands out due to its specific solubility properties and its effectiveness as a reagent catalyst in a wide range of organic synthesis reactions.
Properties
IUPAC Name |
3-[(3-cyanophenyl)sulfamoyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-8(11(14)15)7-18(16,17)13-10-4-2-3-9(5-10)6-12/h2-5,8,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYPKCPWRASREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)NC1=CC=CC(=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2516435.png)

![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)
![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)


![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)
![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)

![4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2516451.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)


